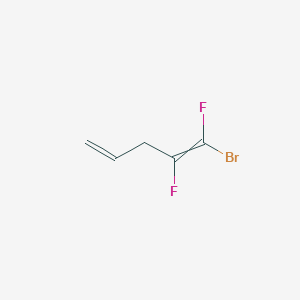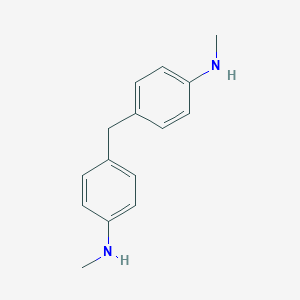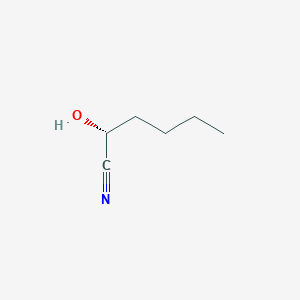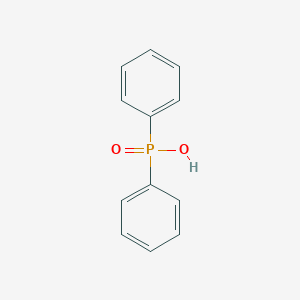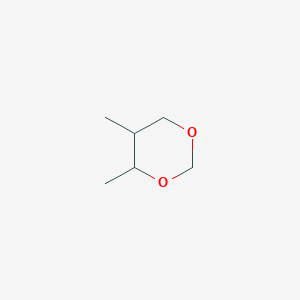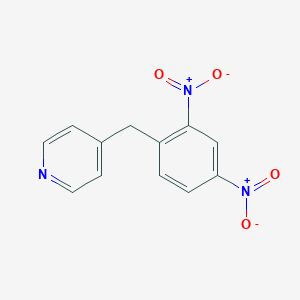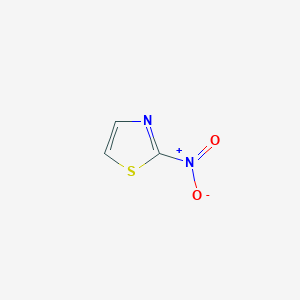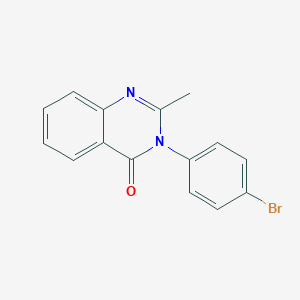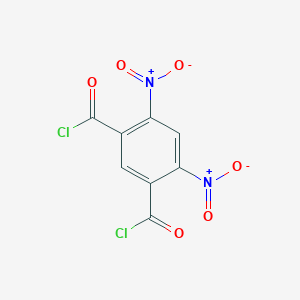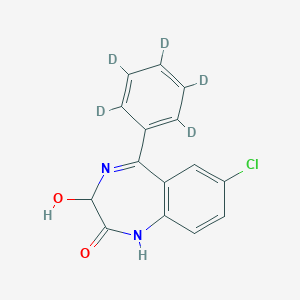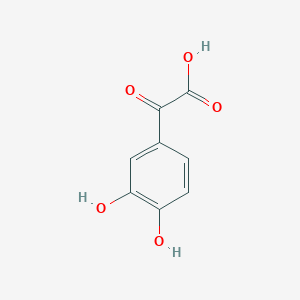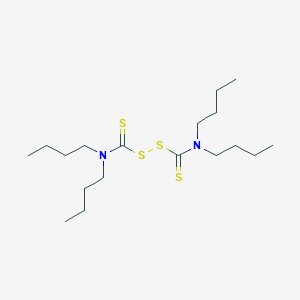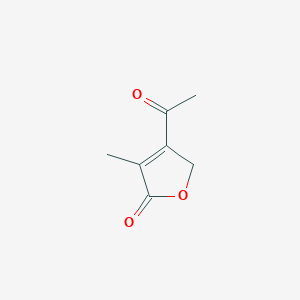
3-Acetyl-4-methyl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-methyl-2H-furan-5-one, also known as AMF, is a naturally occurring compound found in various fruits, including pineapple, mango, and strawberry. It is a yellow, crystalline substance with a sweet, fruity aroma and taste. AMF has been the subject of scientific research due to its potential health benefits and its use in the food industry as a flavoring agent.
Mécanisme D'action
3-Acetyl-4-methyl-2H-furan-5-one's mechanism of action is not fully understood, but it is believed to act through various pathways, including the inhibition of reactive oxygen species and the modulation of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3-Acetyl-4-methyl-2H-furan-5-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of lipid peroxidation, and the regulation of cytokine production. These effects may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-4-methyl-2H-furan-5-one has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, its solubility in water is limited, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Acetyl-4-methyl-2H-furan-5-one, including its use as a natural flavoring agent in the food industry, its potential as a therapeutic agent for various diseases, and its role in modulating the gut microbiome. Further research is needed to fully understand the mechanisms of action and potential health benefits of 3-Acetyl-4-methyl-2H-furan-5-one.
Méthodes De Synthèse
3-Acetyl-4-methyl-2H-furan-5-one can be synthesized through the reaction of acetic anhydride and 4-methyl-2-oxopentanoic acid in the presence of a catalyst. The reaction produces 3-Acetyl-4-methyl-2H-furan-5-one as the main product, along with some by-products.
Applications De Recherche Scientifique
3-Acetyl-4-methyl-2H-furan-5-one has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Research has shown that 3-Acetyl-4-methyl-2H-furan-5-one can scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-Acetyl-4-methyl-2H-furan-5-one has also been shown to have anti-inflammatory effects, which may help alleviate symptoms of inflammatory diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
137910-54-4 |
|---|---|
Nom du produit |
3-Acetyl-4-methyl-2H-furan-5-one |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
3-acetyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H8O3/c1-4-6(5(2)8)3-10-7(4)9/h3H2,1-2H3 |
Clé InChI |
DBVMDVPLSOSAGB-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)C |
SMILES canonique |
CC1=C(COC1=O)C(=O)C |
Synonymes |
2(5H)-Furanone, 4-acetyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



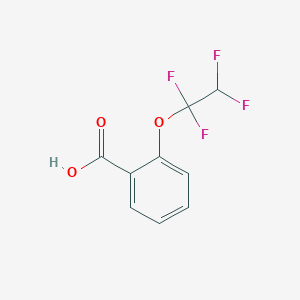
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
